molecular formula C18H18N2O4 B1423533 methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 477858-73-4

methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Cat. No.: B1423533
CAS No.: 477858-73-4
M. Wt: 326.3 g/mol
InChI Key: SHZRPPBWNGGGTH-UHFFFAOYSA-N
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Description

Methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate is a complex organic compound featuring an indole moiety, a pyridine ring, and an acetate group. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The synthesis of indole derivatives often involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form an indole ring.

  • Pyridine Ring Formation: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia.

  • Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale reactions under controlled conditions, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: Electrophilic substitution reactions can occur at the pyridine ring, involving reagents like nitric acid or halogens.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, acetic anhydride.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Nitric acid (HNO3), halogens (Cl2, Br2).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of nitro or halogenated pyridines.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases due to its bioactive properties.

  • Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to various receptors, influencing signaling pathways and biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Indomethacin: Another indole derivative with anti-inflammatory properties.

  • Vincamine: A pyridine derivative used as a vasodilator.

  • Acetylsalicylic acid (Aspirin): Contains an acetyl group and is used as an analgesic.

Uniqueness: Methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate is unique due to its combination of indole and pyridine rings, which provides a distinct set of chemical properties and biological activities compared to other similar compounds.

This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, offering potential advancements in both research and practical applications.

Properties

IUPAC Name

methyl 2-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-17(22)10-14-16(21)7-9-20(18(14)23)8-6-12-11-19-15-5-3-2-4-13(12)15/h2-5,7,9,11,19,21H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRPPBWNGGGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 3
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 4
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

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